molecular formula C9H11ClO4S B572810 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride CAS No. 1225058-92-3

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B572810
CAS No.: 1225058-92-3
M. Wt: 250.693
InChI Key: DQPNDYCQGCHPNI-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dimethoxy-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions often include a solvent such as dichloromethane (CH2Cl2) and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with aniline yields 2,5-dimethoxy-4-methylbenzenesulfonamide, while reaction with methanol produces 2,5-dimethoxy-4-methylbenzenesulfonate .

Scientific Research Applications

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzenesulfonyl chloride
  • 2,5-Dimethylbenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various research applications .

Properties

IUPAC Name

2,5-dimethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNDYCQGCHPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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